2,3-Dibromo-4-methylthiophene
Overview
Description
2,3-Dibromo-4-methylthiophene is a chemical compound characterized by its bromine and methyl functional groups attached to a thiophene ring.
Mechanism of Action
Target of Action
2,3-Dibromo-4-methylthiophene is primarily used in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in the organic molecules that participate in the reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the this compound is coupled with an organoboron compound in the presence of a palladium catalyst . The palladium catalyst facilitates the transfer of the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound with a halide or pseudo-halide . The this compound serves as the halide in this reaction .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a variety of environments, including aqueous and organic solvents . The stability of this compound is also an important factor, as it needs to be stable under the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methylthiophene typically involves the bromination of 4-methylthiophene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2 and 3 positions of the thiophene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-4-methylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura and Stille coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents like dimethylformamide at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with conditions including the use of bases like potassium carbonate and solvents such as toluene.
Major Products:
Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or extended conjugated systems, useful in materials science.
Scientific Research Applications
2,3-Dibromo-4-methylthiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Dibromo-3-methylthiophene: Similar in structure but with bromine atoms at the 2 and 5 positions, leading to different reactivity and applications.
2,3-Dibromothiophene: Lacks the methyl group, which affects its physical properties and reactivity.
2,5-Dibromo-4-methylpyridine: Contains a pyridine ring instead of thiophene, resulting in different electronic properties and uses.
Uniqueness: 2,3-Dibromo-4-methylthiophene is unique due to the presence of both bromine and methyl groups on the thiophene ring, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
2,3-dibromo-4-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-2-8-5(7)4(3)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYLRMUZATVKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560174 | |
Record name | 2,3-Dibromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125257-38-7 | |
Record name | 2,3-Dibromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromo-4-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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